molecular formula C23H15N3O B10957730 N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide

N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B10957730
M. Wt: 349.4 g/mol
InChI Key: CTRXNIUTMFXQHN-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline ring, a phenyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 4-cyanobenzoic acid with 2-phenylquinoline in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline ring and a cyanophenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as fluorescent probes and electronic materials .

Properties

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H15N3O/c24-15-16-10-12-18(13-11-16)25-23(27)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-14H,(H,25,27)

InChI Key

CTRXNIUTMFXQHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C#N

Origin of Product

United States

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